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(D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE)

Cat. No.: B1167258
CAS No.: 118102-98-0
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Description

Overview of Parathyroid Hormone (PTH) and Parathyroid Hormone-Related Protein (PTHrP) System

The Parathyroid Hormone (PTH) and Parathyroid Hormone-Related Protein (PTHrP) system is a crucial signaling axis in vertebrates, primarily known for its role in regulating calcium and phosphate (B84403) homeostasis. youtube.com PTH, an 84-amino acid endocrine hormone synthesized by the chief cells of the parathyroid glands, is the principal regulator of blood calcium levels. youtube.comvirginia.edu Its secretion is tightly controlled by the concentration of plasma calcium; low levels stimulate PTH release, while high levels inhibit it. youtube.com PTH primarily acts on bone and kidney to increase serum calcium. In bone, it stimulates resorption, releasing calcium and phosphate into the bloodstream. youtube.com In the kidneys, PTH enhances calcium reabsorption and decreases phosphate reabsorption. youtube.com

PTHrP was initially discovered as the factor responsible for humoral hypercalcemia of malignancy (HHM), a condition where tumors secrete a substance that mimics the effects of PTH. nih.govwikipedia.org Although PTHrP can bind to the same receptor as PTH and shares a similar N-terminal region, it is a distinct protein encoded by a separate gene. nih.govnih.gov Unlike PTH, which functions primarily as an endocrine hormone, PTHrP is widely expressed and typically acts as a paracrine or autocrine factor involved in various physiological processes, including skeletal development, cell proliferation, and apoptosis. nih.govwikipedia.org The evolutionary relationship between PTH and PTHrP allows them to both interact with the Type 1 Parathyroid Hormone Receptor (PTH1R), which explains the PTH-like effects observed in HHM. nih.gov

The Type 1 Parathyroid Hormone Receptor (PTH1R): Structure, Functional Domains, and Native Ligand Interactions

The Type 1 Parathyroid Hormone Receptor (PTH1R) is the primary mediator of the physiological actions of both PTH and PTHrP. nih.gov It belongs to the class B family of G protein-coupled receptors (GPCRs), which are characterized by a seven-transmembrane helix structure and a large N-terminal extracellular domain (ECD). virginia.edunih.gov The PTH1R is prominently expressed in bone and kidney, where it regulates mineral ion homeostasis. wikipedia.orgwikipedia.org Upon activation by its ligands, the receptor can couple to multiple G protein subtypes, predominantly the stimulatory G protein (Gs), which activates the adenylyl cyclase pathway, and to a lesser extent, the Gq protein, which activates the phospholipase C pathway. nih.govnih.govphysiology.org

The activation of PTH1R is a complex, two-step process. nih.govnih.gov It begins with the C-terminal portion of the ligand (PTH or PTHrP) binding to the receptor's ECD. This is followed by the insertion of the ligand's N-terminal region into the transmembrane domain (TMD) bundle, which triggers a conformational change in the receptor, leading to its activation and subsequent intracellular signaling. nih.gov

The large extracellular domain of the PTH1R is critical for ligand binding. nih.gov Structural studies have revealed that the C-terminal region of both PTH and PTHrP binds to a hydrophobic groove within the ECD. nih.gov While both peptides bind to the same general area, they do so with distinct conformations. PTH binds as a straight, continuous α-helix, whereas the PTHrP helix is more curved and unwound at its C-terminus. nih.gov The receptor accommodates these differences through subtle conformational shifts of specific residues within the binding groove, such as Leu-41 and Ile-115. nih.gov This initial binding of the ligand to the ECD is a prerequisite for the subsequent steps in receptor activation. nih.gov The ECD is a key determinant of binding affinity for PTH fragments and analogs. physiology.orgtandfonline.com

Following the initial interaction with the ECD, the N-terminal region of the ligand engages with the transmembrane domain (TMD) of the PTH1R. nih.gov This interaction is the direct trigger for receptor activation. The insertion of the ligand's N-terminus into the TMD bundle induces significant conformational changes within the transmembrane helices. nih.gov Cryo-electron microscopy structures have shown that this leads to a partial unwinding of the C-terminus of transmembrane helix 6 and a sharp kink in the middle of this helix. nih.gov These structural rearrangements in the cytoplasmic-facing portion of the receptor are essential for its coupling to intracellular G proteins and the initiation of downstream signaling cascades. nih.gov Studies using chimeric receptors have highlighted the crucial role of specific transmembrane helices, particularly helices 3 and 6, in the activation process following hormone binding. nih.gov

Significance of PTH Fragments and Analogs as Research Tools in PTH1R Studies

The development of synthetic PTH fragments and analogs has been instrumental in dissecting the molecular mechanisms of PTH1R activation and signaling. These tools allow researchers to probe specific aspects of the ligand-receptor interaction. For instance, N-terminally truncated analogs, which act as antagonists, have been pivotal in understanding the two-site binding model of receptor activation. physiology.org

One such potent and competitive antagonist is the bovine-derived peptide, (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) . medchemexpress.comnih.gov This analog is a modified fragment of PTH, specifically the region from amino acid 7 to 34. The key modifications include the substitution of the naturally occurring Glycine at position 12 with a D-Tryptophan (D-Trp) and the amidation of the C-terminus. nih.gov The substitution with D-Trp at position 12 was found to significantly increase the receptor binding affinity and inhibitory potency of the antagonist, making it 12-fold more potent than its unsubstituted counterparts in in-vitro assays. nih.gov

(D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) competitively inhibits the binding of PTH to its receptor and effectively blocks PTH-stimulated adenylate cyclase activity in both renal and bone cells. nih.govnih.gov Research has demonstrated its ability to inhibit the effects of both PTH and PTHrP on cAMP synthesis and phosphate transport in renal cells. nih.gov Furthermore, this antagonist has been shown to act as an inverse agonist at constitutively active PTH1R mutants, meaning it can reduce the basal signaling activity of these mutated receptors. physiology.orgnih.gov The development and characterization of potent antagonists like (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) have provided invaluable insights into the structure-activity relationships of PTH1R ligands and the mechanisms of receptor activation, making them essential tools for endocrinology research. nih.govresearchgate.net

Research Findings on (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE)

FindingDescriptionReference
Antagonist Potency The D-Trp12 substitution resulted in a 12-fold increase in potency as an inhibitor of PTH binding to renal and bone receptors compared to its unsubstituted counterpart. nih.gov
Mechanism of Action It is a potent and competitive antagonist of parathyroid hormone (PTH) with a Ki of 69 nM in bovine renal cortical membranes. medchemexpress.com
Inhibition of cAMP Causes a concentration-dependent inhibition of PTHrP or PTH-stimulated cAMP formation in opossum kidney (OK) cells. medchemexpress.com
Inhibition of Phosphate Transport Attenuates the inhibition of NaPi transport promoted by PTHrP or PTH. medchemexpress.comnih.gov
Inverse Agonism Can function as an inverse agonist by reducing basal signaling at constitutively active PTH1R mutants. physiology.orgnih.gov

Key Molecules in PTH/PTHrP Signaling

MoleculeTypePrimary Function(s)
Parathyroid Hormone (PTH) Endocrine HormoneRegulates calcium and phosphate homeostasis. youtube.com
Parathyroid Hormone-Related Protein (PTHrP) Paracrine/Autocrine FactorInvolved in skeletal development and various cellular processes. nih.govwikipedia.org
Type 1 Parathyroid Hormone Receptor (PTH1R) G Protein-Coupled ReceptorMediates the actions of PTH and PTHrP. nih.govwikipedia.org
(D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) PTH Analog (Antagonist)Competitively inhibits PTH1R to block signaling; used as a research tool. medchemexpress.comnih.gov

Properties

CAS No.

118102-98-0

Molecular Formula

C6H12N4O

Origin of Product

United States

Molecular Design and Specificity of D Trp12,tyr34 Pth 7 34 Amide Bovine

Derivation and Context within Parathyroid Hormone Peptide Fragments

(D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) is a derivative of the naturally occurring bovine parathyroid hormone (bPTH). The native hormone is an 84-amino acid polypeptide that plays a crucial role in calcium and phosphate (B84403) homeostasis. Structure-activity relationship studies have revealed that the N-terminal 1-34 fragment, PTH(1-34), retains the full biological activity of the native hormone.

Further research into PTH fragments has shown that N-terminally truncated peptides, such as those starting at position 7, lack the agonist activity of the full-length hormone and its active fragments. Instead, these truncated peptides can act as competitive antagonists, binding to the PTH receptor without initiating a cellular response, thereby blocking the action of the endogenous hormone. (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) is a modified version of the bPTH(7-34) fragment, designed to enhance its antagonistic properties.

Rational Design and Academic Rationale for Amino Acid Modifications

The specific amino acid substitutions and the C-terminal modification in (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) were the result of a rational design strategy aimed at increasing receptor affinity, potency, and stability.

Impact of D-Tryptophan Substitution at Position 12 on Receptor Affinity and Inhibitory Properties

A key modification in this analog is the substitution of the naturally occurring glycine at position 12 with a D-Tryptophan (D-Trp). Structure-activity relationship studies on N-terminal PTH analogs indicated that position 12 possesses considerable structural latitude, making it a suitable site for modification. The replacement with D-Trp was found to significantly increase the in vitro receptor affinity of PTH antagonists. nih.govoup.com This substitution has been shown to be compatible with a helical conformation at this position, which is believed to be important for receptor interaction. nih.gov

The introduction of D-Trp at position 12 in [Tyr34]bPTH-(7-34)NH2 resulted in a 12-fold increase in potency as an inhibitor of PTH binding to both renal and bone PTH receptors. nih.govoup.com Furthermore, this modification led to a 13- to 27-fold increase in potency as an inhibitor of PTH-stimulated adenylate cyclase activity in these tissues. nih.govoup.com The D-amino acid at this position may also contribute to increased resistance to enzymatic degradation.

Role of Tyrosine Substitution at Position 34 in Biological Activity

The substitution of phenylalanine with tyrosine at position 34 is another critical modification in this synthetic antagonist. The presence of tyrosine at this position has been associated with potent PTH antagonists. The analog [Tyr34]bPTH-(7-34)amide has been demonstrated to be an effective in vivo antagonist of several key actions of PTH in both kidney and bone. nih.gov The incorporation of a D-isomer of tyrosine at this position has been suggested to increase both the biological activity and the stability of PTH analogs.

Significance of C-Terminal Amidation for Enzymatic Stability and Biological Context

The C-terminal amidation of the peptide is a common strategy in peptide drug design to enhance stability and biological activity. A vast number of naturally occurring peptide hormones possess a C-terminal amide, which is often crucial for their structure and function, sometimes leading to a hundred- or even thousand-fold increase in potency compared to their counterparts with a free carboxyl-terminus. digitellinc.com This modification can protect the peptide from degradation by carboxypeptidases, thereby prolonging its half-life. Studies on other PTH analogs have shown that C-terminal amidation can increase the helical content of the peptide, which may influence receptor binding. nih.gov

Comparative Analysis of Molecular Potency and Receptor Selectivity

(D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) is a potent and competitive antagonist of the parathyroid hormone receptor. Its inhibitory constant (Ki) has been determined to be 69 nM in bovine renal cortical membranes. targetmol.comadooq.commedchemexpress.com This demonstrates a high affinity for the PTH receptor.

The potency of this analog is significantly greater than its precursor without the D-Trp12 substitution. As mentioned, the D-Trp12 containing analogs were found to be 12-fold more potent as inhibitors of PTH binding and 13- to 27-fold more potent as inhibitors of PTH-stimulated adenylate cyclase activity when compared to their counterparts with glycine at position 12. nih.govoup.com

Scatchard and Schild analyses have confirmed that [D-Trp12,Tyr34]bPTH-(7-34)NH2 interacts with PTH receptors in a competitive manner. nih.gov This indicates that it directly competes with the endogenous PTH for the same binding site on the receptor.

CompoundModification(s)Potency/Affinity MetricValueReference
(D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE)D-Trp at position 12, Tyr at position 34, C-terminal amideKi69 nM targetmol.comadooq.commedchemexpress.com
[Tyr34]bPTH-(7-34)NH2Tyr at position 34, C-terminal amideRelative Potency (vs. D-Trp12 analog)12-fold less potent in binding inhibition nih.govoup.com
[Tyr34]bPTH-(7-34)NH2Tyr at position 34, C-terminal amideRelative Potency (vs. D-Trp12 analog)13- to 27-fold less potent in adenylate cyclase inhibition nih.govoup.com

Molecular Mechanism of Action at the Type 1 Parathyroid Hormone Receptor Pth1r

Competitive Antagonism of PTH1R Ligand Binding

(D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) functions as a potent and competitive antagonist of the PTH1R. medchemexpress.comnih.gov Its structure, an N-terminally truncated analog of PTH with specific amino acid substitutions, allows it to bind to the receptor without eliciting the conformational changes necessary for G-protein activation, thereby blocking the action of endogenous ligands. duke.edu The substitution of the naturally occurring Glycine with a D-Tryptophan at position 12 was a key modification that significantly increased the compound's in vitro receptor affinity and inhibitory potency compared to its unsubstituted counterparts. nih.govnih.gov

The binding affinity of (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) to the PTH1R has been quantified through radioligand binding assays. These studies have determined its inhibitor constant (Ki), which represents the concentration of the antagonist that will bind to 50% of the receptors in the absence of the native ligand. A lower Ki value indicates a higher binding affinity.

Based on Scatchard analyses of saturation binding experiments, the interaction of this compound with PTH receptors is confirmed to be competitive. nih.gov

As a competitive antagonist, (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) directly competes with and displaces native Parathyroid Hormone (PTH) and Parathyroid Hormone-Related Protein (PTHrP) from the PTH1R binding pocket. nih.govpnas.org Studies have demonstrated that this analog effectively inhibits the binding of PTH to both renal and bone PTH receptors. nih.gov Its ability to displace these native agonists from the receptor is the primary mechanism by which it blocks their physiological effects, such as the stimulation of adenylyl cyclase and subsequent downstream signaling. nih.govnih.gov

Modulation of Intracellular Signaling Cascades

The interaction of (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) with the PTH1R leads to a sophisticated modulation of the intracellular signaling pathways typically activated by PTH and PTHrP. It is a classic antagonist of G-protein mediated pathways but also functions as a biased agonist for the β-arrestin pathway.

The most well-characterized action of this compound is its potent inhibition of the Gαs-adenylyl cyclase-cAMP signaling axis. Upon binding to the PTH1R, PTH and PTHrP typically activate the Gαs subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) effectively blocks this response. nih.gov

In studies using opossum kidney (OK) cells, the compound caused a concentration-dependent inhibition of both PTH- and PTHrP-stimulated cAMP formation. medchemexpress.combiocompare.com Similarly, in renal and bone cells, it proved to be a more potent inhibitor of PTH-stimulated adenylate cyclase activity than its parent compounds, with Schild analyses confirming the competitive nature of this inhibition. nih.gov

The PTH1R is also known to couple to the Gαq/11 class of G-proteins, which activates phospholipase C (PLC) and leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC). researchgate.net The action of (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) on this pathway is consistent with its role as a general G-protein signaling antagonist. While it selectively activates the β-arrestin pathway for ERK1/2 activation, it does so in a G-protein-independent manner. duke.edu This indicates that it antagonizes the G-protein-dependent pathways, including the Gq/PLC-mediated signals. doi.org In vivo studies of biased PTH peptides suggest that for some physiological responses like bone formation, Gs-signaling is predominant while Gq-signaling plays a minimal role. doi.org

A critical aspect of the molecular mechanism of (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) is its function as a biased agonist. nih.govresearchgate.netnih.gov While it antagonizes G-protein-mediated signaling, it simultaneously promotes the coupling of the PTH1R to β-arrestins and activates β-arrestin-dependent signaling pathways. nih.govnih.gov

This compound, also referred to as PTH-βarr in some studies, has been shown to stimulate the recruitment of β-arrestin to the PTH1R. doi.orgnih.gov This interaction initiates signaling cascades that are independent of G-protein activation. nih.gov A key downstream effect is the activation of the mitogen-activated protein kinases (MAPK), specifically ERK1/2. duke.edu Studies in HEK293 cells have shown that PTH can stimulate ERK1/2 through an early G-protein-dependent pathway (via PKA and PKC) and a later, sustained pathway that is independent of G-proteins and mediated by β-arrestins. duke.edu (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) selectively activates this latter G-protein-independent, β-arrestin-dependent ERK1/2 activation. duke.edu This biased agonism, which separates G-protein activation from β-arrestin signaling, represents an innovative paradigm in receptor pharmacology. nih.gov

Receptor Trafficking and Subcellular Signaling Compartmentalization

The interaction of (D-TRP12,TYR34)-PTH (7-34) amide with the PTH1R has significant implications for receptor trafficking and the spatial organization of signaling events within the cell. Its unique properties have made it a valuable tool for dissecting the complexities of cell surface versus endosomal signaling of the PTH1R.

Differential Engagement with Cell Surface Versus Endosomal Receptor Pools

A key characteristic of (D-TRP12,TYR34)-PTH (7-34) amide is its ability to selectively engage with PTH1R molecules located on the cell surface, while being unable to interact with receptors that have been internalized into endosomes. pnas.org This selectivity is attributed to the cell-impermeable nature of the peptide antagonist. pitt.edu Once the receptor-agonist complex is internalized, the endosomal membrane acts as a barrier, preventing the antagonist from accessing the receptor's binding site.

Feature(D-TRP12,TYR34)-PTH (7-34) Amide (Bovine)
Receptor Target Type 1 Parathyroid Hormone Receptor (PTH1R)
Binding Affinity (Ki) 69 nM (in bovine renal cortical membranes) medchemexpress.com
Primary Action Competitive Antagonist nih.govresearchgate.net
Cellular Location of Action Cell Surface pnas.org
Interaction with Endosomal Receptors No pnas.org

Impact on Ligand-Induced Receptor Internalization Dynamics

Interestingly, while being an antagonist of G protein-mediated signaling, (D-TRP12,TYR34)-PTH (7-34) amide, like other N-terminally truncated PTH analogues, has been shown to influence the internalization of the PTH1R. physiology.org Some studies suggest that PTH peptides lacking the initial amino acids can promote receptor endocytosis. physiology.orgresearchgate.net The process of receptor internalization is a critical mechanism for regulating the duration and intensity of signaling by attenuating the number of receptors available at the cell surface.

LigandEffect on PTH-stimulated cAMP formationEffect on PTH1R Internalization
(D-TRP12,TYR34)-PTH (7-34) Amide (Bovine) Potent inhibition medchemexpress.comnih.govCan promote internalization physiology.orgresearchgate.net
PTH(1-34) (Agonist) StimulationPromotes internalization
(Tyr34)bPTH(7-34)NH2 InhibitionLess effective at promoting internalization compared to D-Trp12 analogue

In Vitro Cellular Responses Mediated by D Trp12,tyr34 Pth 7 34 Amide Bovine

Effects on Renal Epithelial Cell Physiology

(D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) has been identified as a potent and competitive antagonist of the parathyroid hormone receptor (PTH1R), with a reported inhibitory constant (Ki) of 69 nM in bovine renal cortical membranes. medchemexpress.comtargetmol.commedchemexpress.comdcchemicals.com Its effects on renal epithelial cells are primarily characterized by its ability to counteract the actions of native PTH and parathyroid hormone-related protein (PTHrP).

Inhibition of Native PTH- and PTHrP-Stimulated Sodium-Dependent Phosphate (B84403) Transport (NaPiT)

In renal epithelial cells, both PTH and PTHrP act to inhibit sodium-dependent phosphate transport (NaPiT), a key process in phosphate homeostasis. nih.govphysiology.orgresearchgate.net Studies utilizing the opossum kidney (OK) cell line, a well-established model for renal proximal tubule physiology, have demonstrated that (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) effectively attenuates this inhibition. medchemexpress.comnih.govbiocompare.com The compound itself does not appear to have a direct effect on NaPiT but competitively blocks the inhibitory action of PTH and PTHrP. nih.gov Research indicates that a concentration of 0.1-10 µM of the antagonist attenuates the inhibition of NaPiT promoted by 1 nM of either PTH or PTHrP. medchemexpress.comtargetmol.combiocompare.com Furthermore, maximal inhibition of the effects of PTH or PTHrP on phosphate transport requires a 1,000- to 10,000-fold greater concentration of the antagonist. nih.govphysiology.org

Attenuation of Cyclic AMP Responses in Opossum Kidney (OK) Cells

The signaling cascade initiated by PTH and PTHrP in renal cells prominently involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). nih.govnih.gov (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) has been shown to be a potent inhibitor of this cAMP response. In OK cells, the compound causes a concentration-dependent inhibition of PTH- or PTHrP-stimulated cAMP formation at a concentration range of 0.05-10 µM. medchemexpress.comtargetmol.combiocompare.com This antagonistic activity is significant, with the D-Trp12 substitution rendering the analog 13 to 27 times more potent as an inhibitor of PTH-stimulated renal adenylate cyclase activity compared to its unsubstituted counterparts. nih.gov One study determined an IC50 value of 1 µM for the antagonism of PTH(1-34)-stimulated cAMP accumulation. doi.org

In Vitro Effects of (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) on Renal Epithelial Cells
ParameterCell SystemEffectConcentration/ValueReference
PTH Receptor Binding (Ki)Bovine Renal Cortical MembranesCompetitive Antagonist69 nM medchemexpress.comtargetmol.commedchemexpress.comdcchemicals.com
Inhibition of NaPiTOpossum Kidney (OK) CellsAttenuation of PTH/PTHrP-induced inhibition0.1-10 µM medchemexpress.comtargetmol.combiocompare.com
Inhibition of cAMP FormationOpossum Kidney (OK) CellsConcentration-dependent inhibition of PTH/PTHrP stimulation0.05-10 µM medchemexpress.comtargetmol.combiocompare.com
Antagonism of cAMP Accumulation (IC50)HEK CellsInhibition of PTH(1-34)-stimulated cAMP accumulation1 µM doi.org

Modulation of Bone Cell Line Activity

The influence of (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) extends to bone cells, where it modulates the functions of both osteoblasts and osteoclasts, the primary cells responsible for bone formation and resorption, respectively.

Influence on Osteoblastic Function and Associated Signaling Pathways

In the context of osteoblastic function, (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) acts as a biased agonist of the PTH1R. researchgate.net This means that it selectively activates certain downstream signaling pathways while not affecting others. Specifically, it has been shown to activate the β-arrestin pathway without stimulating the classic G protein-cAMP signaling cascade. researchgate.net This biased agonism leads to the promotion of anabolic bone formation. researchgate.net

A key indicator of its pro-osteoblastic activity is its effect on the transcription factor osterix (Osx), which is essential for osteoblast differentiation. In UMR-106-01 osteosarcoma cells, a model for osteoblasts, (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) has been observed to stimulate Osx expression. medchemexpress.combioscientifica.com This effect is in contrast to PTH (1-34), which inhibits Osx expression in these cells. medchemexpress.combioscientifica.com The compound's ability to inhibit PTH-stimulated adenylate cyclase activity in bone-derived cells is also well-documented, with the D-Trp12 modification increasing its potency by 13 to 27-fold. nih.gov

Impact on Osteoclastic Activity and Bone Resorption Processes

A significant finding regarding the action of (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) is its ability to promote bone formation without a corresponding increase in bone resorption. researchgate.net The β-arrestin2-dependent pathway, which is preferentially activated by this compound, primarily contributes to trabecular bone formation and does not stimulate osteoclastic activity. researchgate.net This suggests an uncoupling of the bone remodeling process, favoring bone anabolism. While direct studies on osteoclastogenesis and bone resorption markers in response to this specific analog are not extensively detailed in the reviewed literature, the mechanistic insight into its biased agonism provides a strong indication of its limited impact on stimulating osteoclasts.

In Vitro Effects of (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) on Bone Cells
ParameterCell SystemEffectSignaling PathwayReference
Osteoblastic FunctionUMR-106-01 Osteosarcoma CellsStimulation of Osterix (Osx) expression- medchemexpress.combioscientifica.com
Osteoblastic FunctionIn vivo mouse modelsPromotes anabolic bone formationβ-arrestin pathway activation researchgate.net
Osteoclastic ActivityIn vivo mouse modelsDoes not stimulate bone resorptionβ-arrestin2-dependent pathway researchgate.net

Regulation of Cellular Proliferation and Differentiation in Various Cell Systems

The broader effects of (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) on cellular proliferation and differentiation have been investigated in different cell systems, particularly in the context of cancer. Given that PTHrP, which the compound antagonizes, is a known regulator of cell growth and differentiation, understanding the impact of this antagonist is of significant interest. doi.org

In vitro studies have been conducted to assess the direct effect of (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) on the growth of various human cancer cell lines. The results from these studies indicate that the compound does not have a direct effect on the proliferation of prostate (PC3, LNCaP), breast (MDA-MB-231), or multiple myeloma (H929, RPMI-8226, JJN3) cancer cells when grown in standard tissue culture medium.

Effect of (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) on In Vitro Cancer Cell Proliferation
Cell LineCancer TypeEffect on ProliferationReference
PC3Prostate CancerNo effect-
LNCaPProstate CancerNo effect-
MDA-MB-231Breast CancerNo effect-
H929Multiple MyelomaNo effect-
RPMI-8226Multiple MyelomaNo effect-
JJN3Multiple MyelomaNo effect-

Studies in Rat Osteosarcoma (ROS) Cell Lines

(D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) has been identified as a potent and competitive antagonist of the parathyroid hormone 1 receptor (PTH1R). Its activity has been characterized in rat osteosarcoma (ROS) cell lines, which are a well-established model for studying PTH effects on bone cells.

Research has demonstrated that the introduction of a D-Tryptophan at position 12 significantly enhances the antagonist properties of the PTH (7-34) fragment. nih.gov In studies involving ROS 17/2.8 cells, which express the native rat PTH1R, this analog effectively antagonizes the cAMP-agonist action of PTH(1-34). nih.gov The substitution of the naturally occurring Glycine with D-Tryptophan at position 12 in [Tyr34]bPTH-(7-34)NH2 resulted in a 12-fold increase in its potency as an inhibitor of PTH binding to bone PTH receptors. nih.gov Furthermore, this modification led to a 13 to 27-fold greater potency in inhibiting PTH-stimulated adenylate cyclase activity in both renal and bone-derived cells. nih.gov

The inhibitory constant (Ki) for (D-TRP12,TYR34)-pTH (7-34) amide (bovine) has been determined to be 69 nM in bovine renal cortical membranes, which also express the PTH1R. targetmol.commedchemexpress.com Schild analyses of its effects on adenylate cyclase activity have confirmed that it interacts with PTH receptors in a competitive manner. nih.gov

Table 1: Inhibitory Activity of (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE)

Parameter Cell/Tissue Type Value Reference
Ki Bovine Renal Cortical Membrane 69 nM targetmol.commedchemexpress.com
Potency Increase (vs. [Tyr34]bPTH-(7-34)NH2) Renal and Bone PTH Receptors 12-fold (binding inhibition) nih.gov
Potency Increase (vs. [Tyr34]bPTH-(7-34)NH2) Renal and Bone Adenylate Cyclase 13-27-fold (activity inhibition) nih.gov

Examination of Cell Proliferation in Choriocarcinoma Cells

Based on a comprehensive review of the available scientific literature, no studies have been identified that investigate the effects of (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) on the cell proliferation of choriocarcinoma cells. While the compound has been studied in the context of a human squamous cell carcinoma of the lung in animal models, these in vivo findings are not directly applicable to in vitro studies on choriocarcinoma cell lines. medchemexpress.combiocompare.com

Effects on Phosphatidylcholine Hydrolysis in Osteoblastic Cell Models

The signaling pathways of parathyroid hormone and its analogs are known to involve the hydrolysis of membrane phospholipids, including phosphatidylcholine (PC). In the osteoblastic cell line UMR-106, PTH analogs have been shown to stimulate the hydrolysis of PC. nih.gov This effect is mediated through the activation of phospholipase D (PLD). nih.gov

Specifically, studies have shown that bovine PTH-(1-34) can stimulate PC hydrolysis in UMR-106 cells in a dose-dependent manner, with significant effects observed at concentrations as low as 0.3-1 nM. nih.gov Other PTH fragments, such as [Nle(8,18),Tyr34]PTH-(3-34) amide and hPTH-(1-31) amide, have also been shown to stimulate this pathway, although with less potency than bPTH-(1-34). nih.gov

While the stimulatory effects of various PTH agonists on phosphatidylcholine hydrolysis in osteoblastic cells are documented, direct studies on the antagonistic action of (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) on this specific signaling event are not detailed in the currently available literature. However, given its established role as a potent competitive antagonist of PTH1R-mediated cAMP signaling, it is plausible that it would also inhibit PTH-stimulated phosphatidylcholine hydrolysis.

Table 2: Effects of PTH Analogs on Phosphatidylcholine Hydrolysis in UMR-106 Cells

Compound Effect Potency Comparison Reference
bovine PTH-(1-34) Stimulation - nih.gov
human PTH-related peptide-(1-34) Stimulation Equipotent to bPTH-(1-34) nih.gov
[Nle(8,18)Tyr34]PTH-(3-34) amide Stimulation Less potent than bPTH-(1-34) nih.gov
hPTH-(1-31) amide Stimulation Less potent than bPTH-(1-34) nih.gov

In Vivo Biological Effects and Physiological Impact in Animal Models

Modulation of Systemic Mineral Ion Homeostasis

The influence of (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) on the systemic regulation of mineral ions has been a key area of study. As a potent and competitive antagonist of the parathyroid hormone receptor, its primary mechanism involves blocking the actions of endogenous PTH and PTH-related protein (PTHrP). dcchemicals.commedchemexpress.comnih.govtargetmol.com

Effects on Serum Calcium Levels in Experimental Hypercalcemic Models

Research in animal models of hypercalcemia has been conducted to assess the ability of (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) to lower elevated serum calcium levels. In one key study, the compound was administered to hypercalcemic athymic nude mice that had been implanted with a human squamous cell carcinoma of the lung, a model for humoral hypercalcemia of malignancy. The results indicated that (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) did not produce a significant effect on serum calcium levels in this specific experimental model. medchemexpress.comtargetmol.combiocompare.comchemicalbook.com

Table 1: Effect of (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) on Serum Calcium in Hypercalcemic Mice

Animal ModelExperimental ConditionOutcome on Serum Calcium
Athymic Nude MiceBearing human squamous cell carcinoma of the lungNo significant effect

Renal Handling of Phosphate (B84403) in Thyroparathyroidectomized (TPTX) Rats

Currently, there is a lack of published in vivo studies specifically investigating the effects of (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) on the renal handling of phosphate in thyroparathyroidectomized (TPTX) rats. However, in vitro studies on opossum kidney cells have shown that this compound can attenuate the inhibition of sodium-dependent phosphate transport promoted by PTH or PTHrP. medchemexpress.comtargetmol.com While related analogs have demonstrated effects on urinary phosphate excretion in TPTX rats, direct in vivo data for (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) remains to be reported. researchgate.net

Impact on Skeletal Remodeling and Bone Phenotype in vivo

The potential effects of (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) on bone metabolism have been of interest due to its antagonistic action at the PTH receptor, which is crucial for skeletal remodeling.

Alterations in Bone Turnover Biomarkers in Rodent Models

There are currently no available research findings that specifically detail the in vivo effects of (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) on bone turnover biomarkers in any rodent models.

Effects on Bone Mineral Density and Architectural Parameters

Similarly, there is a lack of published studies that have investigated the impact of (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) on bone mineral density or architectural parameters in animal models.

Exploration of Non-Classical Biological Activities in Animal Systems

Beyond its classical role as a PTH antagonist, the exploration of other potential biological activities of (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) in animal systems is an emerging area. However, at present, there are no specific in vivo studies published that characterize any non-classical biological activities for this particular compound.

Induction of Hair Growth and Epidermal Proliferation in Murine Models

Studies have demonstrated that parathyroid hormone antagonists can stimulate epidermal proliferation and hair growth in mice. physiology.org The developmental processes of skin and hair are regulated in part by parathyroid hormone-related protein (PTHrP) and the type 1 PTH/PTHrP receptor (PTH1R). physiology.org By acting as an antagonist at this receptor, (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) is implicated in the regulation of growth and development processes within the integumentary system. medchemexpress.combiocompare.com

Table 1: Observed Effects of PTH Antagonism in Murine Integumentary Systems

Effect Observation in Murine Models Associated Molecules
Hair Growth Stimulation of hair growth PTHrP, PTH1R

Mechanisms Underlying Observed Effects in Integumentary Systems

The biological effects of (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) stem from its function as a potent competitive antagonist of the PTH1R. medchemexpress.comnih.gov It interacts with PTH receptors in a competitive manner, effectively blocking the binding of natural agonists like PTH and PTHrP. nih.gov

This antagonism has been shown to inhibit the downstream signaling pathways typically activated by PTH and PTHrP. Specifically, the compound causes a concentration-dependent inhibition of PTH- or PTHrP-stimulated cyclic AMP (cAMP) formation. medchemexpress.comnih.gov The substitution of the naturally occurring Glycine with D-Tryptophan at position 12 significantly increases the compound's potency, making it 13- to 27-fold more powerful as an inhibitor of PTH-stimulated adenylate cyclase activity in renal and bone tissues compared to its unsubstituted counterparts. nih.gov Given that PTHrP and the PTH1R play a role in the development of skin and hair, the blockade of these signaling pathways by the antagonist is the mechanism responsible for the observed effects on epidermal proliferation and hair growth. physiology.org

Pharmacokinetic and Metabolic Profile in Pre-clinical Models

The behavior of (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) within a biological system has been characterized through studies on related PTH analogs in pre-clinical animal models, primarily rats.

Plasma Clearance and Distribution Kinetics

Pharmacokinetic studies of PTH analogs in rats reveal that these peptides typically disappear rapidly from circulation. nih.gov For instance, a structurally related long-acting PTH analog was found to have a serum half-life of approximately 7.3 minutes in thyroparathyroidectomized rats. nih.gov Despite this rapid clearance, a prolonged pharmacodynamic response is often observed, which suggests that the analogs are cleared from the circulation in part by binding efficiently and stably to PTH receptors in target tissues. nih.gov

Studies with other PTH fragments, such as recombinant human PTH (1-84), show that following administration in rats, the compound is widely distributed and then rapidly diminishes in most tissues. nih.gov The kidneys and liver are key organs for the distribution and subsequent degradation of these peptides. researchgate.net Inactivation by plasma components may also contribute to the compound's clearance. medchemexpress.com

Table 2: Pharmacokinetic Parameters of Related PTH Analogs in Rats

Analog Parameter Value Note
LA-PTH Serum Half-life (t½) 7.3 min Disappeared rapidly from circulation. nih.gov
PTH(1-34) Serum Half-life (t½) 7.8 min Disappeared rapidly from circulation. nih.gov
rhPTH(1-84) Distribution Wide Rapidly diminished in most tissues. nih.gov

Enzymatic Degradation and Excretion Pathways in Animal Organisms

The primary sites for the metabolism of circulating PTH and its analogs are the liver and kidneys. researchgate.net The degradation process involves enzymatic cleavage by proteases such as cathepsins, which are found in hepatic Kupffer cells and renal tubules. physiology.org Many PTH analogs are known to be rapidly degraded by proteases, which can limit their systemic exposure. researchgate.net

Following degradation, the resulting metabolites are primarily eliminated from the body via the kidneys. nih.gov Studies using radiolabeled rhPTH (1-84) in rats demonstrated that the major route of elimination is urinary excretion, with a significant percentage of radioactivity recovered in the urine. nih.gov Fecal and biliary excretion represent minor pathways. nih.gov It is important to note that intact PTH fragments are generally not detected in the urine, indicating that the kidneys play a crucial role in metabolizing the peptide rather than simply excreting it. researchgate.net

Table 3: Excretion Profile of ¹²⁵I-rhPTH (1-84) in Rats

Excretion Route % of Total Radioactivity Recovered Timeframe
Urine ~83.9% 72 hours post-dosing
Feces ~6.8% 72 hours post-dosing

Advanced Methodological Approaches in Research on D Trp12,tyr34 Pth 7 34 Amide Bovine

Quantitative Radioligand Binding Assays (e.g., Scatchard and Schild Analyses)

Quantitative radioligand binding assays are fundamental in determining the affinity and competitive nature of (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) for the PTH type 1 receptor (PTH1R). These assays typically involve the use of a radiolabeled form of a PTH analog to track binding to cell membranes or intact cells expressing the receptor.

(D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) has been characterized as a potent and competitive antagonist of PTH, with a reported inhibitory constant (Ki) of 69 nM in bovine renal cortical membranes. medchemexpress.comtargetmol.combiocompare.comtebubio.combachem.com This value is often determined through competition binding assays where increasing concentrations of the unlabeled antagonist are used to displace the binding of a radiolabeled PTH agonist, such as [¹²⁵I]-labeled PTH(1-34). oup.com

Scatchard Analysis: This graphical method is used to determine the binding affinity (Kd) and the total number of binding sites (Bmax). Although less common now in favor of non-linear regression analysis of saturation binding data, Scatchard plots have historically been used to analyze data from saturation binding experiments. nih.govnih.gov For a competitive antagonist like (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE), a Scatchard analysis of agonist binding in the presence of the antagonist would show an increase in the apparent Kd (a decrease in affinity) without a significant change in Bmax, confirming a competitive interaction. researchgate.net

Schild Analysis: This method is a powerful tool for quantifying the potency of a competitive antagonist. wikipedia.org It involves generating agonist dose-response curves in the presence of increasing concentrations of the antagonist. The parallel rightward shift of the agonist curve caused by the antagonist is measured as a dose ratio. A Schild plot of the log (dose ratio - 1) against the log of the antagonist concentration should yield a straight line with a slope of 1 for a competitive antagonist. nih.govwikipedia.org The x-intercept of this plot provides the pA₂, a measure of the antagonist's affinity. Based on its competitive nature, (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) would be expected to produce such results in a Schild analysis. nih.govresearchgate.net

Binding Parameter Reported Value Methodology System
Ki 69 nM medchemexpress.comtargetmol.combiocompare.comtebubio.combachem.comCompetitive Radioligand Binding AssayBovine Renal Cortical Membrane medchemexpress.comtargetmol.combiocompare.comtebubio.combachem.com

Functional Cell-Based Assays for Receptor Activation and Signal Transduction (e.g., cAMP Accumulation, Enzyme Assays)

Functional assays are critical for determining the biological activity of (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) as a receptor antagonist. These assays measure the downstream consequences of receptor binding, such as the activation of signal transduction pathways.

cAMP Accumulation Assays: The PTH1R is a G protein-coupled receptor that, upon activation by an agonist like PTH, stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.org (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) has been shown to cause a concentration-dependent inhibition of PTH- or PTHrP-stimulated cAMP formation in various cell types, including opossum kidney (OK) cells and rat osteosarcoma cells (ROS 17/2.8). medchemexpress.comtargetmol.combiocompare.comnih.gov For instance, in OK cells, concentrations of the antagonist ranging from 0.05 to 10 μM effectively inhibit cAMP production stimulated by PTH or PTHrP. medchemexpress.comtargetmol.combiocompare.com These assays confirm that the compound acts as an antagonist by blocking the primary signaling pathway of the PTH1R. nih.govnih.gov

Enzyme Assays: The signaling cascade initiated by PTH1R activation can also be monitored through enzyme assays. For example, the activation of protein kinase A (PKA) by cAMP is a key downstream event. frontiersin.org Assays measuring PKA activity can therefore be used as an indirect measure of PTH1R activation and its inhibition by antagonists. Furthermore, PTH is known to stimulate the activity of 25-hydroxyvitamin D3-1α-hydroxylase in renal proximal tubules. researchgate.net The inhibitory effect of (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) on this PTH-stimulated enzyme activity can be assessed to quantify its antagonistic properties. researchgate.net

Functional Assay Effect of (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) Cell Model
cAMP Accumulation Concentration-dependent inhibition of PTH/PTHrP-stimulated cAMP formation medchemexpress.comtargetmol.combiocompare.comnih.govOpossum Kidney (OK) cells, Rat Osteosarcoma (ROS 17/2.8) cells medchemexpress.comtargetmol.combiocompare.comnih.gov

In Vitro Cell Culture Models for Investigating Specific Cellular Responses

In vitro cell culture models provide a controlled environment to study the specific cellular responses to (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) in different cell types that endogenously or recombinantly express the PTH1R.

Opossum Kidney (OK) Cells: These cells are a well-established model for studying renal phosphate (B84403) transport. nih.gov Research has shown that (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) can attenuate the inhibition of sodium-dependent phosphate transport (NaPiT) promoted by PTH or PTHrP in these cells. medchemexpress.combiocompare.comnih.gov This demonstrates the antagonist's ability to block a specific physiological response to PTH at the cellular level.

Rat Osteosarcoma (ROS) Cells: Cell lines such as ROS 17/2 and ROS 17/2.8 are of osteoblastic origin and are used to study the effects of PTH on bone cells. nih.gov These cells possess a high number of PTH receptors and respond to PTH with increased cAMP production. nih.gov (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) is used in these models to antagonize PTH-mediated effects, helping to dissect the signaling pathways involved in bone metabolism. researchgate.net

Human Embryonic Kidney (HEK293) Cells: HEK293 cells are frequently used for their high transfectability, allowing for the stable or transient expression of recombinant human PTH1R. nih.gov This makes them an ideal system for studying the pharmacology of PTH receptor ligands in a human cellular context, including the inhibitory effects of (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) on agonist-induced signaling. nih.gov

Cell Line Investigated Cellular Response Relevance
Opossum Kidney (OK) Inhibition of PTH-mediated effects on sodium-dependent phosphate transport (NaPiT) medchemexpress.combiocompare.comnih.govModel for renal physiology nih.gov
Rat Osteosarcoma (ROS 17/2.8) Antagonism of PTH-stimulated cAMP production researchgate.netModel for bone cell biology nih.gov
Human Embryonic Kidney (HEK293) Inhibition of agonist-induced signaling at recombinant human PTH1R nih.govHumanized system for receptor pharmacology nih.gov

Controlled In Vivo Animal Model Systems for Physiological Studies

In vivo animal models are indispensable for evaluating the physiological effects and antagonist potency of (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) in a whole-organism context.

Thyroparathyroidectomized (TPTX) Rats: This model, where the parathyroid and thyroid glands are surgically removed, creates a state of hypoparathyroidism and allows for the study of exogenously administered PTH and its antagonists without interference from endogenous hormone. researchgate.netnih.gov In TPTX rats, (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) and its analogs have been shown to be effective, dose-dependent antagonists of the PTH-stimulated calcemic response. researchgate.netnih.gov For example, a 200-fold molar excess of an analog, [Nle8,18,D-Trp12,Tyr34]bPTH(7-34)NH2, resulted in an 84% inhibition of the calcemic response to a PTH agonist. nih.gov

Nude Mice with Human Tumor Xenografts: Athymic nude mice bearing human squamous cell carcinomas that produce PTHrP are used as a model for humoral hypercalcemia of malignancy. medchemexpress.comtargetmol.combiocompare.com Studies have investigated the potential of (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) to affect serum calcium levels in this model. medchemexpress.comtargetmol.combiocompare.com

Animal Model Physiological Parameter Studied Key Finding
Thyroparathyroidectomized (TPTX) Rats PTH-stimulated calcemic response researchgate.netnih.govDose-dependent inhibition of PTH-induced hypercalcemia by analogs of (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) researchgate.netnih.gov
Nude Mice with Human Tumor Xenografts Serum calcium levels in a model of hypercalcemia of malignancy medchemexpress.comtargetmol.combiocompare.comInvestigation of the antagonist's effect on PTHrP-induced hypercalcemia medchemexpress.comtargetmol.combiocompare.com

Biochemical and Structural Techniques for Elucidating Ligand-Receptor Interactions

Understanding how (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) interacts with the PTH1R at a molecular level requires a combination of biochemical and structural biology techniques.

Photoaffinity Labeling: This technique uses photoreactive analogs of PTH or PTHrP to covalently cross-link the ligand to its receptor upon photoactivation. physiology.org By subsequently analyzing the cross-linked complex, it is possible to identify direct contact points between the ligand and specific domains of the receptor. nih.gov This approach has been instrumental in developing the "two-domain" model of ligand binding, where the C-terminal portion of the PTH ligand interacts with the N-terminal extracellular domain of the receptor, and the N-terminal portion of the ligand interacts with the transmembrane domain. physiology.orgnih.gov As an N-terminally truncated analog, (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) primarily interacts with the extracellular domain of the PTH1R. nih.gov

Solution-State NMR and X-ray Crystallography: These high-resolution structural techniques provide detailed atomic-level information about the conformation of PTH ligands and their interaction with the receptor domains. nih.govnih.gov For instance, the crystal structure of PTHrP bound to the extracellular domain of PTH1R has revealed how the receptor accommodates different ligands. nih.gov Such structural insights are crucial for the rational design of new and more potent PTH receptor antagonists, building upon the knowledge gained from compounds like (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE). researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: Computer-based simulations are used to model the dynamic interactions between the ligand and the receptor. nih.gov These computational approaches complement experimental data and can help to predict how modifications to the peptide, such as the D-Trp12 substitution in (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE), affect its binding and conformation. nih.gov

Future Research Directions and Unanswered Questions in D Trp12,tyr34 Pth 7 34 Amide Bovine Studies

Comprehensive Elucidation of Ligand-Receptor Conformations and Dynamics

A pivotal area for future research is the high-resolution structural and dynamic characterization of the interaction between (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) and the PTH1R. The PTH1R, a Class B G protein-coupled receptor (GPCR), possesses a complex activation mechanism involving its N-terminal extracellular domain (ECD) and transmembrane domain (TMD). nih.gov While it is known that N-terminally truncated PTH analogs like the (7-34) fragment function as antagonists by binding to the receptor without initiating signaling, the precise conformational changes they induce remain incompletely understood. nih.gov

Future studies should employ advanced techniques such as cryo-electron microscopy (cryo-EM) and molecular dynamics (MD) simulations to visualize the antagonist-bound state of the receptor. nih.govoup.com These investigations could reveal how the D-Trp12 substitution, which confers high potency, specifically influences the ligand's interaction with the receptor's binding pocket. nih.gov Photoaffinity cross-linking studies have identified contact domains for PTH ligands within the receptor, and applying these methods to (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) could map its binding orientation with greater precision. physiology.org Understanding these dynamics at an atomic level is crucial for explaining how antagonist binding prevents the conformational shifts necessary for G-protein coupling and subsequent intracellular signaling. oup.com

Investigation of Context-Dependent Antagonism and Inverse Agonism

The pharmacological activity of PTH1R ligands can be context-dependent, a phenomenon that warrants deeper investigation for (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) and its derivatives. While generally classified as a competitive antagonist, some analogs with similar modifications exhibit inverse agonism, particularly on constitutively active PTH1R mutants. nih.govnih.gov These mutant receptors, which are active even without an agonist, are implicated in diseases like Jansen's metaphyseal chondrodysplasia. nih.govpatsnap.com

Future research should systematically evaluate the activity of (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) across a panel of wild-type and mutant PTH1R variants. This would clarify whether it acts as a neutral antagonist (blocking agonist binding without affecting basal receptor activity) or as an inverse agonist (reducing the constitutive activity of mutant receptors) in different genetic contexts. nih.govnih.gov Such studies are essential for defining the compound's therapeutic potential; an inverse agonist would be particularly valuable for diseases caused by receptor overactivation. nih.gov The finding that replacing Gly12 with D-Trp can enable inverse agonism at certain mutant PTH1Rs highlights the subtlety of these interactions and the need for further exploration. nih.gov

LigandReceptor ContextObserved ActivityReference
PTH(7-34)Wild-Type PTH1RNeutral Antagonist nih.gov
Analogs with D-Trp12 substitutionConstitutively Active PTH1R (e.g., H223R, T410P)Inverse Agonism nih.gov
(D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE)Wild-Type PTH1RCompetitive Antagonist nih.gov

Potential for Uncovering Novel PTH1R-Mediated Physiological Processes

The PTH1R is known to regulate calcium and phosphate (B84403) homeostasis, as well as bone development and remodeling. nih.govpatsnap.com However, its expression in various tissues suggests it may have physiological roles that are not yet fully characterized. As a potent and specific antagonist, (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) represents a powerful tool for probing these functions.

Future studies could use this antagonist to explore the role of PTH1R signaling in less understood areas. For instance, research has pointed to complex interactions between PTH1R signaling and other pathways, such as the Hedgehog and IGF1 pathways in craniofacial bone turnover. researchgate.net Blocking PTH1R with a specific antagonist could help dissect these intricate signaling networks. Furthermore, investigating the effects of long-term PTH1R blockade in various tissues could uncover novel roles in cellular processes like proliferation and differentiation, expanding our understanding of the receptor's physiological importance beyond mineral metabolism. nih.gov

Development of Next-Generation PTH1R Modulators as Academic Research Probes and Tools

While (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE) is a potent antagonist, its utility as a therapeutic agent has been limited, partly due to the rapid degradation of peptide-based drugs. nih.gov A significant future direction is to use the structural and pharmacological insights gained from this compound to design next-generation PTH1R modulators with improved properties.

Research is already moving towards developing peptides with modified backbones, such as α/β-peptides, to enhance stability against proteases while retaining or improving potency and inverse agonist activity. nih.govnih.gov These more robust molecules could serve as superior research probes for in vivo studies and hold greater therapeutic promise. nih.govacs.org Additionally, the knowledge derived from how this peptide antagonist interacts with the receptor can inform the rational design of non-peptide, small-molecule allosteric modulators. nih.govcrinetics.com These small molecules could offer advantages like oral bioavailability and represent a new class of research tools and potential treatments for disorders of PTH1R overactivation. crinetics.com

Compound/Analog TypeKey Feature/ModificationResearch GoalReference
(D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE)D-Trp substitution at position 12Increased potency over parent compound nih.gov
α/β-Peptide AnalogsBackbone modification (α→β amino acid replacement)Enhance protease stability, prolong activity nih.govnih.gov
Non-peptide Allosteric ModulatorsSmall molecules binding to a site distinct from the agonistOral bioavailability, novel mechanism of inhibition nih.govcrinetics.com

Q & A

Q. How can molecular dynamics (MD) simulations improve understanding of its receptor-binding mechanism?

  • Methodological Answer : Simulate PTH1R extracellular domain (ECD) interactions using AMBER or GROMACS. Free-energy perturbation (FEP) quantifies contributions of Tyr34 phosphorylation and D-Trp12 hydrophobicity to binding entropy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.